molecular formula C13H15ClN2O B14637326 N'-(4-Chlorophenyl)-N-propan-2-yl-N-prop-2-yn-1-ylurea CAS No. 56432-56-5

N'-(4-Chlorophenyl)-N-propan-2-yl-N-prop-2-yn-1-ylurea

Katalognummer: B14637326
CAS-Nummer: 56432-56-5
Molekulargewicht: 250.72 g/mol
InChI-Schlüssel: HBSFYVSEEROWOX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-(4-Chlorophenyl)-N-propan-2-yl-N-prop-2-yn-1-ylurea is an organic compound characterized by the presence of a chlorophenyl group, an isopropyl group, and a propynyl group attached to a urea moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-Chlorophenyl)-N-propan-2-yl-N-prop-2-yn-1-ylurea typically involves the reaction of 4-chloroaniline with isopropyl isocyanate and propargyl bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

    Formation of the Urea Derivative: 4-chloroaniline reacts with isopropyl isocyanate to form N-(4-chlorophenyl)-N-propan-2-ylurea.

    Alkylation: The urea derivative is then alkylated with propargyl bromide in the presence of a base such as potassium carbonate to yield N’-(4-Chlorophenyl)-N-propan-2-yl-N-prop-2-yn-1-ylurea.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions

N’-(4-Chlorophenyl)-N-propan-2-yl-N-prop-2-yn-1-ylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: Halogen substitution reactions can occur, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like chlorine or bromine can be employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N’-(4-chlorophenyl)-N-propan-2-yl-N-prop-2-yn-1-ylurea oxides, while reduction can produce corresponding amines.

Wissenschaftliche Forschungsanwendungen

N’-(4-Chlorophenyl)-N-propan-2-yl-N-prop-2-yn-1-ylurea has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N’-(4-Chlorophenyl)-N-propan-2-yl-N-prop-2-yn-1-ylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(4-Chlorophenyl)-N-propan-2-ylurea: Lacks the propynyl group, which may affect its reactivity and applications.

    N-(4-Chlorophenyl)-N-prop-2-yn-1-ylurea: Lacks the isopropyl group, which may influence its biological activity.

Uniqueness

N’-(4-Chlorophenyl)-N-propan-2-yl-N-prop-2-yn-1-ylurea is unique due to the presence of both isopropyl and propynyl groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

56432-56-5

Molekularformel

C13H15ClN2O

Molekulargewicht

250.72 g/mol

IUPAC-Name

3-(4-chlorophenyl)-1-propan-2-yl-1-prop-2-ynylurea

InChI

InChI=1S/C13H15ClN2O/c1-4-9-16(10(2)3)13(17)15-12-7-5-11(14)6-8-12/h1,5-8,10H,9H2,2-3H3,(H,15,17)

InChI-Schlüssel

HBSFYVSEEROWOX-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N(CC#C)C(=O)NC1=CC=C(C=C1)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.